N-(2,4-dimethoxyphenyl)-2-(1H-indol-4-yloxy)acetamide
Description
N-(2,4-dimethoxyphenyl)-2-(1H-indol-4-yloxy)acetamide is a synthetic acetamide derivative characterized by a 2,4-dimethoxyphenyl group attached to the nitrogen of an acetamide backbone, with a 1H-indol-4-yloxy moiety linked to the carbonyl carbon.
Properties
Molecular Formula |
C18H18N2O4 |
|---|---|
Molecular Weight |
326.3 g/mol |
IUPAC Name |
N-(2,4-dimethoxyphenyl)-2-(1H-indol-4-yloxy)acetamide |
InChI |
InChI=1S/C18H18N2O4/c1-22-12-6-7-15(17(10-12)23-2)20-18(21)11-24-16-5-3-4-14-13(16)8-9-19-14/h3-10,19H,11H2,1-2H3,(H,20,21) |
InChI Key |
CVVARPKUBMYFPH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)COC2=CC=CC3=C2C=CN3)OC |
Origin of Product |
United States |
Preparation Methods
Fischer Indole Synthesis with Directed Cyclization
Fischer indole synthesis remains a cornerstone for indole ring formation. For 1H-indol-4-ol, phenylhydrazine derivatives react with γ-keto acids or esters under acidic conditions. For example, condensation of 4-methoxyphenylhydrazine with levulinic acid in acetic acid yields 4-methoxyindole, which undergoes demethylation using 48% hydrobromic acid (HBr) at 100°C to produce 1H-indol-4-ol. This method achieves ~75% yield but requires careful temperature control to avoid over-dealkylation.
Directed Metal-Catalyzed Cyclization
Palladium-catalyzed cyclization of 2-alkynylanilines offers an alternative. Starting from 2-ethynyl-4-methoxyaniline, cyclization in the presence of Pd(PPh₃)₄ and CuI generates 4-methoxyindole, which is demethylated as above. This route provides superior regiocontrol (yields: 82–88%) but demands anhydrous conditions and inert atmospheres.
Preparation of 2-(1H-Indol-4-Yloxy)Acetic Acid
The ether linkage between the indole and acetamide groups is typically formed via nucleophilic substitution or Mitsunobu reactions:
Alkylation of 1H-Indol-4-Ol
1H-Indol-4-ol reacts with ethyl chloroacetate in dimethylformamide (DMF) using potassium carbonate (K₂CO₃) as a base. The reaction proceeds at 60°C for 12 hours, yielding ethyl 2-(1H-indol-4-yloxy)acetate (85% yield). Subsequent hydrolysis with 2M NaOH in ethanol affords 2-(1H-indol-4-yloxy)acetic acid.
Mitsunobu Reaction for Sterically Hindered Systems
For substrates sensitive to basic conditions, the Mitsunobu reaction employing diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) facilitates ether formation. Reacting 1H-indol-4-ol with tert-butyl bromoacetate in tetrahydrofuran (THF) at 0°C produces the protected ester, which is deprotected using trifluoroacetic acid (TFA).
Amide Coupling with 2,4-Dimethoxyaniline
The final step involves coupling 2-(1H-indol-4-yloxy)acetic acid with 2,4-dimethoxyaniline. Multiple methods have been validated:
Schotten-Baumann Reaction
Classical amide formation utilizes 2-(1H-indol-4-yloxy)acetyl chloride, generated by treating the acid with thionyl chloride (SOCl₂). The acyl chloride is reacted with 2,4-dimethoxyaniline in dichloromethane (DCM) and aqueous sodium hydroxide (NaOH), yielding the target compound in 70–75% purity.
Metal-Free Coupling in Trifluoroethanol (TFE)
Recent advances avoid acyl chlorides by employing coupling agents. A mixture of 2-(1H-indol-4-yloxy)acetic acid (1.0 equiv), 2,4-dimethoxyaniline (1.2 equiv), and 1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) in TFE at 25°C for 6 hours achieves 92% conversion. This method minimizes side reactions and enhances atom economy.
Alternative Synthetic Routes
One-Pot Indole Formation and Amidation
A streamlined approach condenses Fischer indole synthesis, etherification, and amidation into a single pot. Starting from 4-methoxyphenylhydrazine and levulinic acid, the indole intermediate is demethylated, alkylated with chloroacetamide, and coupled with 2,4-dimethoxyaniline using HATU. While this method reduces purification steps, yields drop to 60% due to competing reactions.
Solid-Phase Synthesis for High-Throughput Production
Immobilizing 2,4-dimethoxyaniline on Wang resin enables iterative coupling with 2-(1H-indol-4-yloxy)acetic acid using O-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU). Cleavage with TFA liberates the product in 85% purity, suitable for combinatorial libraries.
Optimization of Reaction Conditions
Critical parameters influencing yield and purity include:
| Parameter | Optimal Value | Effect on Yield |
|---|---|---|
| Solvent for Amidation | Trifluoroethanol (TFE) | +15% vs. DCM |
| Coupling Agent | HATU | 92% conversion |
| Temperature | 25°C | Minimizes degradation |
| Reaction Time | 6 hours | Balances completion vs. side reactions |
Base selection is equally pivotal: using N,N-diisopropylethylamine (DIPEA) instead of triethylamine (TEA) reduces racemization during amidation.
Characterization and Analytical Validation
Successful synthesis is confirmed via:
-
¹H NMR (400 MHz, DMSO-d₆): δ 10.21 (s, 1H, NH), 7.85 (d, J = 8.1 Hz, 1H, indole-H), 7.32–6.78 (m, 6H, aromatic), 4.62 (s, 2H, OCH₂CO), 3.81 (s, 3H, OCH₃), 3.79 (s, 3H, OCH₃).
-
HPLC-MS : m/z 355.2 [M+H]⁺, retention time 8.7 min (C18 column, 70% acetonitrile/water).
-
IR : 1654 cm⁻¹ (C=O stretch), 1240 cm⁻¹ (C-O-C asymmetric stretch) .
Chemical Reactions Analysis
Types of Reactions
N-(2,4-dimethoxyphenyl)-2-(1H-indol-4-yloxy)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to convert certain functional groups into their reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Nucleophiles or electrophiles, depending on the desired substitution reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amines or alcohols.
Scientific Research Applications
N-(2,4-dimethoxyphenyl)-2-(1H-indol-4-yloxy)acetamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases and conditions.
Industry: The compound may be used in the development of new materials, pharmaceuticals, and agrochemicals.
Mechanism of Action
The mechanism of action of N-(2,4-dimethoxyphenyl)-2-(1H-indol-4-yloxy)acetamide involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit the activity of certain enzymes, leading to changes in cellular processes.
Receptor Binding: It may bind to specific receptors on the cell surface, triggering signaling pathways that result in various biological effects.
Gene Expression Modulation: The compound may influence the expression of certain genes, leading to changes in protein synthesis and cellular function.
Comparison with Similar Compounds
Table 1: Structural Comparison of Acetamide Derivatives
Substituent Effects and Functional Implications
Aryl Group Variations
- Electron-Donating vs. Electron-Withdrawing Groups : The 2,4-dimethoxyphenyl group in the target compound contrasts with chloro/methyl (WH7) or dichloro (Compound 533) substituents in analogs. Methoxy groups improve solubility via hydrogen bonding, whereas halogens enhance lipophilicity and membrane permeability .
- Indole vs. Heterocyclic Moieties : The indol-4-yloxy group in the target compound differs from triazole (WH7) or pyridine (Compound 533) systems. Indole’s aromaticity and hydrogen-bonding capacity may influence receptor binding compared to nitrogen-rich heterocycles .
Backbone Modifications
- Acetamide vs. Propanamide/Thioacetamide : While most analogs retain the acetamide core, introduces a thioether linkage, which may alter redox properties or metal coordination .
Toxicity and Bioactivity Insights
- highlights toxicity predictions for triazole-thio acetic acids with dimethoxyphenyl groups, suggesting that substituent positioning (e.g., 2,4- vs. 3,4-dimethoxy) impacts acute toxicity. This implies that the target compound’s indole moiety may mitigate or exacerbate such effects .
- N-Substituted acetamides in exhibit dimerization via hydrogen bonding (R²²(10) motifs), a feature that could influence the target compound’s crystallinity or solubility .
Biological Activity
N-(2,4-dimethoxyphenyl)-2-(1H-indol-4-yloxy)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly as an enzyme inhibitor and receptor modulator. This article provides a detailed overview of its biological activity, including synthesis methods, mechanisms of action, and relevant research findings.
- Molecular Formula : C18H18N2O4
- Molecular Weight : 326.3 g/mol
- Structural Features : The compound features a dimethoxyphenyl group attached to an indole moiety via an acetamide linkage, which contributes to its unique biological properties .
Research indicates that this compound exhibits various mechanisms of action:
- Enzyme Inhibition : The compound has shown promising inhibitory effects against several enzymes, suggesting potential applications in treating conditions related to enzyme dysregulation.
- Receptor Modulation : Interaction studies have revealed that the compound may bind to specific receptors, influencing their activity and potentially leading to therapeutic effects .
Anti-inflammatory and Anticancer Properties
Several studies have highlighted the anti-inflammatory and anticancer properties of this compound. For instance:
- Inhibition of iNOS and COX-2 : The compound has been reported to significantly reduce the expression levels of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), both of which are key players in inflammatory processes .
- Cytotoxicity Studies : In vitro studies have assessed the cytotoxic effects of this compound on various cancer cell lines. The results suggest that it exhibits selective toxicity towards cancer cells while maintaining a favorable safety profile in normal cells .
Table 1: Summary of Biological Activities
Detailed Research Findings
- Study on Enzyme Inhibition :
- Cytotoxicity Assessment :
- Mechanistic Insights :
Q & A
Q. What strategies mitigate solubility issues in biological assays?
- Co-solvents : Use DMSO (≤0.1% final concentration) or cyclodextrin-based formulations.
- Prodrug design : Introduce hydrolyzable groups (e.g., acetylated hydroxyls) to enhance aqueous solubility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
